molecular formula C11H9NO3 B3323649 8-Methoxyquinoline-6-carboxylic acid CAS No. 1668584-26-6

8-Methoxyquinoline-6-carboxylic acid

Cat. No. B3323649
CAS RN: 1668584-26-6
M. Wt: 203.19
InChI Key: WVIQWFCZZRBQMI-UHFFFAOYSA-N
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Description

8-Methoxyquinoline-6-carboxylic acid is a versatile chemical compound used in diverse scientific research. Its applications range from drug development to organic synthesis. It has a molecular formula of C11H9NO3 and a molecular weight of 203.19 .


Synthesis Analysis

The synthesis of quinoline and its analogs, including 8-Methoxyquinoline-6-carboxylic acid, has been a subject of interest in recent years. Various synthetic strategies have been employed, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .


Molecular Structure Analysis

The molecular structure of 8-Methoxyquinoline-6-carboxylic acid consists of a quinoline core with a methoxy group at the 8th position and a carboxylic acid group at the 6th position .


Chemical Reactions Analysis

As a carboxylic acid derivative, 8-Methoxyquinoline-6-carboxylic acid can undergo typical reactions of carboxylic acids. These include reactions with bases to form ionic salts, substitution of the hydroxyl hydrogen, and formation of esters .


Physical And Chemical Properties Analysis

8-Methoxyquinoline-6-carboxylic acid is a solid compound . Like other carboxylic acids, it may exhibit properties such as solubility in water and reactivity with bases .

Scientific Research Applications

Biological Activities and Medicinal Chemistry

8-Methoxyquinoline derivatives, such as 8-hydroxyquinoline, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds are explored for their potential in treating several life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives contribute to their therapeutic potential across various diseases. Synthetic modifications aim to develop more potent drugs targeting a wide range of therapeutic areas, including antimicrobial, antifungal, and antiviral treatments, as well as for addressing neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).

Antioxidant and Industrial Applications

Ethoxyquin and its analogues, including methoxyquin derivatives, demonstrate significant antioxidant properties, making them essential for preserving polyunsaturated fatty acids in fish meal and other food products. These compounds' effectiveness as antioxidants is crucial for preventing spontaneous combustion in highly unsaturated meals. Additionally, the transformation of ethoxyquin in storage into potent antioxidant byproducts like its dimeric form and quinolone derivatives suggests a robust mechanism for long-term protection against oxidation, highlighting its industrial relevance in food preservation (de Koning, 2002).

Environmental and Analytical Chemistry

In the field of environmental and analytical chemistry, 8-methoxyquinoline-6-carboxylic acid and its derivatives find applications in the treatment of organic pollutants using oxidoreductive enzymes. The presence of redox mediators enhances the efficiency and range of substrate degradation, demonstrating the compounds' utility in bioremediation and waste treatment processes. This enzymatic approach, supported by various peroxidases and redox mediators, signifies the compounds' potential in addressing environmental pollution challenges and their role in sustainable waste management strategies (Husain & Husain, 2007).

Future Directions

Quinoline derivatives, including 8-Methoxyquinoline-6-carboxylic acid, continue to be a focus of research due to their diverse biological activities and potential therapeutic applications. Future research may focus on optimizing the synthesis process, exploring new biological activities, and developing potent lead compounds for various health threats .

properties

IUPAC Name

8-methoxyquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-6-8(11(13)14)5-7-3-2-4-12-10(7)9/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIQWFCZZRBQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxyquinoline-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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